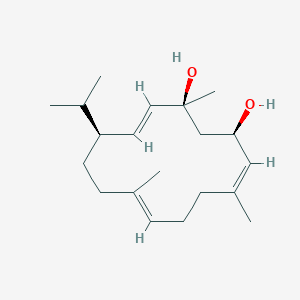
A-Cembrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Cembrenediol is a naturally occurring diterpenoid compound found in various plants, including tobacco It is known for its unique chemical structure and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cembra-2,7,11-triene-4,6-diol involves several steps. One common method starts with the alkylation of racemic sulfone, which is derived from an epoxide. The iodide is used for alkylation, followed by reduction to obtain a protected hydroxy acetal. Selective deprotection yields the alcohol, which is then converted into a bromide. This bromide is used to alkylate a keto phosphonate, and subsequent hydrolysis gives the aldehyde. The aldehyde undergoes cyclization under mild conditions, followed by treatment with methylmagnesium iodide to produce the racemic thunbergols .
Industrial Production Methods
Industrial production methods for cembra-2,7,11-triene-4,6-diol are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
A-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cembrene with chromium trioxide in aqueous acetone results in the formation of hydroxylated products at the C4 double bond .
Common Reagents and Conditions
Common reagents used in the reactions of cembra-2,7,11-triene-4,6-diol include iodides for alkylation, methylmagnesium iodide for Grignard reactions, and chromium trioxide for oxidation. Reaction conditions typically involve mild temperatures and specific solvents to ensure selective transformations.
Major Products
The major products formed from the reactions of cembra-2,7,11-triene-4,6-diol include various hydroxylated derivatives and cyclized compounds, such as thunbergols .
Wissenschaftliche Forschungsanwendungen
A-Cembrenediol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a bioactive compound in agricultural products.
Wirkmechanismus
The mechanism of action of cembra-2,7,11-triene-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in tobacco, it is biosynthesized via the 2-C-methyl-D-erythritol-4-phosphate metabolic pathway, involving enzymes such as cembrantrien-ol synthase and cytochrome P450 hydroxylase . The compound’s biological effects are mediated through its interaction with cellular receptors and enzymes, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
A-Cembrenediol is part of the cembranoid family, which includes similar compounds such as:
4R-cembranoid: Known for its neuroprotective and anti-addictive properties.
Thunbergols: Cyclized derivatives of cembra-2,7,11-triene-4,6-diol with distinct biological activities.
Compared to these similar compounds, cembra-2,7,11-triene-4,6-diol stands out due to its unique chemical structure and diverse range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
InChI-Schlüssel |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
Kanonische SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonyme |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















